REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1.[CH3:14][C:15]1([CH3:22])[CH2:20][C:19](=[O:21])[CH2:18][CH2:17][O:16]1>C1COCC1>[CH3:14][C:15]1([CH3:22])[CH2:20][C:19]([C:7]2[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=2)([OH:21])[CH2:18][CH2:17][O:16]1
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Name
|
|
Quantity
|
26.3 mL
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Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
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CC1(OCCC(C1)=O)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred at −78° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The resulting mixture was stirred at −78° C. for another 20 min
|
Duration
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20 min
|
Type
|
CUSTOM
|
Details
|
quenched
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Type
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ADDITION
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Details
|
by adding MeOH (10 ml)
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Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
the resulting residue was diluted with EtOAc (500 ml)
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Type
|
WASH
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Details
|
washed with sat. NH4Cl (250 ml), brine (250 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCCC(C1)(O)C1=CC=C(C=C1)C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |